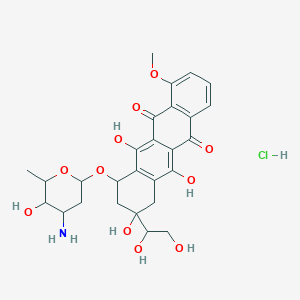
Cyclopentanone, 2-(2-octen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-(2-octen-1-yl)-, also known as (E)-2-(2-octenyl)cyclopentanone, is an organic compound with the molecular formula C13H22O. It is characterized by a cyclopentanone ring substituted with an octenyl group at the second position. This compound is known for its peach-like odor with a hint of jasmine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(2-octen-1-yl)- can be synthesized through various synthetic routes. One common method involves the reaction of cyclopentanone with an appropriate octenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by nucleophilic substitution with the octenyl halide.
Industrial Production Methods
In industrial settings, the production of cyclopentanone, 2-(2-octen-1-yl)- often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-(2-octen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
Cyclopentanone, 2-(2-octen-1-yl)- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the fragrance industry due to its pleasant odor and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of cyclopentanone, 2-(2-octen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentanone, 2-(2-octen-1-yl)- can be compared with other similar compounds, such as:
Cyclopentanone: The parent compound, which lacks the octenyl group and has different chemical properties and applications.
Cyclohexanone: A similar cyclic ketone with a six-membered ring, used in different industrial applications.
2-Pentanone: A smaller ketone with different reactivity and uses.
The uniqueness of cyclopentanone, 2-(2-octen-1-yl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
65737-52-2 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-oct-2-enylcyclopentan-1-one |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-6-7-9-12-10-8-11-13(12)14/h6-7,12H,2-5,8-11H2,1H3 |
InChI Key |
QHEUOYOHVATZEB-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C/CC1CCCC1=O |
Canonical SMILES |
CCCCCC=CCC1CCCC1=O |
density |
0.880-0.900 |
physical_description |
Colourless liquid; peachy jasmine character |
solubility |
insoluble in water; soluble in hexane and fats Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12072394.png)

![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)









